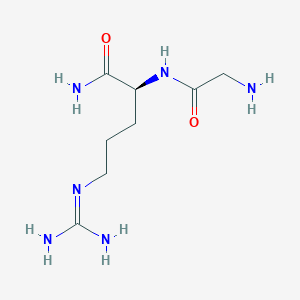

H-Gly-Arg-NH2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H18N6O2 |

|---|---|

Molecular Weight |

230.27 g/mol |

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanamide |

InChI |

InChI=1S/C8H18N6O2/c9-4-6(15)14-5(7(10)16)2-1-3-13-8(11)12/h5H,1-4,9H2,(H2,10,16)(H,14,15)(H4,11,12,13)/t5-/m0/s1 |

InChI Key |

CASARGSKQRSUIE-YFKPBYRVSA-N |

Isomeric SMILES |

C(C[C@@H](C(=O)N)NC(=O)CN)CN=C(N)N |

Canonical SMILES |

C(CC(C(=O)N)NC(=O)CN)CN=C(N)N |

Origin of Product |

United States |

Foundational & Exploratory

H-Gly-Arg-NH2: A Technical Guide to its Chemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-Gly-Arg-NH2, a dipeptide amide, presents a molecule of interest in biochemical research, primarily recognized as a substrate for the lysosomal cysteine protease, cathepsin C. This technical guide provides a comprehensive overview of the known chemical properties, biological activities, and relevant experimental methodologies associated with this compound. While specific experimental data for this dipeptide amide is limited in publicly available literature, this document compiles the existing information and outlines established protocols for its synthesis, characterization, and biological evaluation. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic and diagnostic potential of this compound and related peptide structures.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported. However, based on its structure and the properties of its constituent amino acids, the following can be inferred. The dihydrochloride salt of this compound has a CAS number of 24326-03-2.

| Property | Data | Source/Method |

| Molecular Formula | C8H19N5O2 (free base) | Calculated |

| Molecular Weight | 217.27 g/mol (free base) | Calculated |

| CAS Number | 24326-03-2 (dihydrochloride salt) | Vendor Information |

| Predicted pKa Values | pKa1 (α-amino): ~7.9, pKa2 (guanidinium): ~12.5 | Prediction Tools |

| Predicted Solubility | High solubility in aqueous solutions. | Inferred from structure |

| Predicted Stability | Stable under physiological pH. May be susceptible to hydrolysis at extreme pH and temperatures. | General Peptide Chemistry |

Synthesis and Characterization

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general procedure for the manual synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Rink Amide resin, which will yield the C-terminal amide upon cleavage.

Materials:

-

Rink Amide resin

-

Fmoc-Arg(Pbf)-OH (Pbf: 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)

-

Fmoc-Gly-OH

-

Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

-

Diethyl ether (cold)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

First Amino Acid Coupling (Fmoc-Arg(Pbf)-OH):

-

Pre-activate Fmoc-Arg(Pbf)-OH (3 equivalents) with HBTU/HOBt (3 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Monitor the coupling reaction using a ninhydrin test.

-

Wash the resin with DMF.

-

-

Fmoc Deprotection: Repeat step 2.

-

Second Amino Acid Coupling (Fmoc-Gly-OH):

-

Pre-activate Fmoc-Gly-OH (3 equivalents) with HBTU/HOBt (3 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Monitor the coupling reaction using a ninhydrin test.

-

Wash the resin with DMF.

-

-

Final Fmoc Deprotection: Repeat step 2.

-

Resin Washing and Drying: Wash the resin with DMF, DCM, and Methanol, then dry under vacuum.

-

Cleavage and Deprotection:

-

Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter to separate the resin and collect the filtrate.

-

-

Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Purification and Characterization:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

-

Biological Activity

Cathepsin C Substrate

This compound is recognized as a substrate for bovine spleen cathepsin C.[1] Cathepsin C (also known as dipeptidyl peptidase I) is a lysosomal cysteine protease that sequentially removes dipeptides from the N-terminus of protein and peptide substrates.

Experimental Protocol: Cathepsin C Activity Assay

A continuous fluorometric assay can be used to determine the kinetic parameters of cathepsin C with this compound. This protocol is a general guide and may require optimization.

Materials:

-

Recombinant human cathepsin C

-

This compound substrate

-

Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 2 mM DTT, pH 5.5)

-

Fluorescamine

-

Fluorometer

Procedure:

-

Enzyme Activation: Pre-incubate cathepsin C in the assay buffer.

-

Reaction Initiation: Add varying concentrations of this compound to the activated enzyme solution to start the reaction.

-

Reaction Termination and Detection: At different time points, take aliquots of the reaction mixture and terminate the reaction. The release of the new N-terminal arginine can be detected by reacting with fluorescamine, which forms a fluorescent adduct with primary amines.

-

Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the initial reaction velocities and determine the Michaelis-Menten kinetic parameters (Km and Vmax).

References

An In-depth Technical Guide to the Synthesis of Glycyl-L-Argininamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing glycyl-L-argininamide, a dipeptide amide of potential interest in various research and pharmaceutical applications. The guide details both chemical and enzymatic approaches, offering insights into the methodologies, reaction conditions, and purification strategies.

Core Synthesis Strategies

The synthesis of glycyl-L-argininamide can be approached through two primary routes: solid-phase peptide synthesis (SPPS) and enzymatic synthesis. SPPS is a well-established and versatile method for the stepwise assembly of amino acids into a desired peptide sequence on a solid support. Enzymatic synthesis, on the other hand, offers a greener alternative with high specificity, although optimization of reaction conditions is crucial for achieving high yields.

Solid-Phase Peptide Synthesis (SPPS) of Glycyl-L-Argininamide

Solid-phase peptide synthesis is the most common and robust method for preparing peptides and their derivatives, including amides. The general strategy involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin.

Experimental Protocol: Fmoc-Based Solid-Phase Synthesis

This protocol is adapted from established Fmoc-based SPPS methodologies and a patented procedure for the synthesis of a similar dipeptide amide, glycyl-L-glutamine.[1]

1. Resin Selection and Preparation:

-

Resin: Rink Amide resin is a suitable choice as it directly yields a C-terminal amide upon cleavage.

-

Swelling: The resin is swollen in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM), for 30-60 minutes prior to synthesis.[2]

2. Fmoc Deprotection:

-

The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin is removed by treating it with a 20% solution of piperidine in DMF for 10-20 minutes.[2] This step is repeated twice to ensure complete deprotection.

-

The resin is then thoroughly washed with DMF to remove residual piperidine.

3. Amino Acid Coupling:

-

First Amino Acid (Arginine): The first amino acid to be coupled to the resin is Fmoc-L-Arg(Pbf)-OH. The guanidino group of arginine is protected with the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group to prevent side reactions.

-

Activation: The protected arginine is pre-activated using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.[3][4]

-

Coupling: The activated amino acid solution is added to the deprotected resin and allowed to react for 1-2 hours to form the peptide bond.

-

Washing: The resin is washed extensively with DMF to remove unreacted reagents.

-

Second Amino Acid (Glycine):

-

The Fmoc group on the newly coupled arginine is deprotected using 20% piperidine in DMF as described above.

-

Fmoc-Gly-OH is then activated and coupled to the resin-bound arginine using the same procedure.

-

4. Cleavage and Deprotection:

-

After the final coupling and deprotection of the N-terminal Fmoc group, the peptide is cleaved from the resin, and the side-chain protecting group (Pbf) is simultaneously removed.

-

A cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS) (e.g., 95% TFA, 2.5% water, 2.5% TIS), is added to the resin and allowed to react for 2-4 hours.[3]

-

The cleaved peptide is precipitated from the cleavage mixture by the addition of cold diethyl ether.

5. Purification and Characterization:

-

The crude glycyl-L-argininamide is collected by centrifugation, washed with cold ether, and dried.

-

Purification is achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).

-

The identity and purity of the final product are confirmed by mass spectrometry (MS) and analytical HPLC.

Quantitative Data for a Related Synthesis

| Parameter | Value | Reference |

| Molar Yield (Refined Product) | 82.5% - 86.3% | [1] |

| Purity (after purification) | High Purity (suitable for injection) | [1] |

Enzymatic Synthesis of Glycyl-L-Argininamide

Enzymatic synthesis provides a milder and more environmentally friendly alternative to chemical synthesis. This approach typically involves the use of proteases or acylases to catalyze the formation of the peptide bond.

Experimental Protocol: Papain-Catalyzed Synthesis

This protocol is based on a described enzymatic approach for the synthesis of arginine N-alkyl amides.[5]

1. Enzyme Immobilization:

-

Papain is immobilized on a solid support, such as polyamide, to improve its stability and facilitate its removal from the reaction mixture.[5]

2. Reaction Setup:

-

Substrates: A protected glycine derivative (e.g., Z-Gly-OMe, where Z is benzyloxycarbonyl) and L-argininamide are used as substrates.

-

Solvent: The reaction is carried out in an organic solvent, such as acetonitrile, with a low water content (0-1% v/v) to favor synthesis over hydrolysis.[5]

-

Reaction Conditions: The reaction mixture, containing the immobilized papain and substrates, is incubated at a controlled temperature (e.g., 25°C) with stirring.[5]

3. Product Isolation and Deprotection:

-

After the reaction reaches completion, the immobilized enzyme is removed by filtration.

-

The solvent is evaporated, and the protected dipeptide amide is isolated.

-

The N-terminal protecting group (Z-group) is removed by catalytic hydrogenation.

4. Purification:

-

The final product is purified by chromatography.

Quantitative Data for a Related Enzymatic Synthesis

For the enzymatic synthesis of arginine N-alkyl amides using papain, yields in the range of 81-89% have been reported for the amide bond formation step.[5] The overall yield after deprotection and purification for similar processes ranged from 53% to 77%.[5]

| Parameter | Value | Reference |

| Reaction Yield (Amide Formation) | 81% - 89% | [5] |

| Overall Yield (after purification) | 53% - 77% | [5] |

| Purity (by HPLC) | 99.9% | [5] |

Visualizing the Synthesis Pathways

Solid-Phase Synthesis Workflow

Caption: Workflow for the solid-phase synthesis of glycyl-L-argininamide.

Enzymatic Synthesis Pathway

References

- 1. CN112480208B - Industrial preparation method of glycyl-L-glutamine - Google Patents [patents.google.com]

- 2. youtube.com [youtube.com]

- 3. Frontiers | Silver-promoted solid-phase guanidinylation enables the first synthesis of arginine glycosylated Samoamide A cyclopeptide analogue [frontiersin.org]

- 4. Silver-promoted solid-phase guanidinylation enables the first synthesis of arginine glycosylated Samoamide A cyclopeptide analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzymatic synthesis of arginine-based cationic surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role of Glycyl-L-arginine (Gly-Arg): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyl-L-arginine (Gly-Arg) is a dipeptide composed of the amino acids glycine and L-arginine. While primarily recognized as a metabolic intermediate resulting from protein degradation, the biological significance of Gly-Arg extends beyond its simple structure. The well-documented and diverse physiological roles of its constituent amino acid, L-arginine, suggest that Gly-Arg may serve as an important precursor, influencing a variety of cellular processes. This technical guide provides an in-depth exploration of the known and potential biological roles of the Gly-Arg dipeptide, with a focus on its metabolic fate and the downstream effects of its constituent L-arginine. We will delve into its transport, enzymatic breakdown, and potential involvement in key signaling pathways, supported by detailed experimental protocols and quantitative data where available.

Core Concepts: Metabolism and Transport

The primary biological role of Gly-Arg is to serve as a source of L-arginine and glycine through enzymatic hydrolysis.[1] This process is critical for cellular metabolism and function.

Enzymatic Hydrolysis of Gly-Arg

Upon entering the cellular environment or the bloodstream, Gly-Arg is susceptible to hydrolysis by various peptidases, which cleave the peptide bond to release free L-arginine and glycine.[1]

-

Logical Relationship: Gly-Arg Hydrolysis

References

An In-Depth Technical Guide to the Metabolic Stability of H-Gly-Arg-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Gly-Arg-NH2, a simple dipeptide amide, possesses structural features that make its metabolic fate a critical parameter for its potential therapeutic applications. The presence of a free N-terminal glycine, a C-terminal arginine, and a terminal amide group suggests susceptibility to various endogenous peptidases. Understanding the metabolic stability of this molecule is paramount for predicting its pharmacokinetic profile, bioavailability, and overall efficacy. This guide will delve into the probable enzymatic degradation pathways, provide a framework for in vitro stability assessment, and discuss the analytical methodologies required for accurate quantification.

Predicted Metabolic Pathways

The metabolic degradation of this compound is anticipated to be primarily mediated by peptidases present in biological matrices such as plasma, serum, and tissue homogenates. The primary sites of enzymatic cleavage are the peptide bond between glycine and arginine, and potentially the terminal amide bond, although the latter is generally more resistant to hydrolysis than peptide bonds.

Several classes of proteases may be involved in the metabolism of this compound:

-

Aminopeptidases: These enzymes cleave amino acids from the N-terminus of peptides. It is highly probable that an aminopeptidase would cleave the N-terminal glycine, yielding Glycine and Arginine-NH2.

-

Carboxypeptidases: These enzymes typically cleave C-terminal amino acids. However, the C-terminal amide group in this compound may confer some resistance to carboxypeptidases that preferentially recognize a free C-terminal carboxyl group.

-

Trypsin-like Proteases: These proteases cleave peptide chains at the carboxyl side of arginine or lysine residues. It is conceivable that a trypsin-like enzyme could cleave the Gly-Arg peptide bond.

-

Amidases: While generally less prevalent than peptidases, amidases could potentially hydrolyze the C-terminal amide bond to yield H-Gly-Arg-OH.

Based on these enzymatic possibilities, a putative metabolic pathway for this compound is proposed below.

Quantitative Data on Metabolic Stability

As of the latest literature review, specific quantitative data on the metabolic half-life and clearance of this compound in various biological matrices is not available. However, based on studies of similar short peptides, it is anticipated that this compound would exhibit a relatively short half-life in plasma and serum due to peptidase activity. The table below presents a hypothetical data set for illustrative purposes, which would be the goal of the experimental protocols described in this guide.

| Biological Matrix | Half-life (t½) (min) | Clearance (CL) (mL/min/mg protein) | Primary Metabolites Identified |

| Human Plasma | Data not available | Data not available | Glycine, Arginine-NH2 (Predicted) |

| Rat Plasma | Data not available | Data not available | Glycine, Arginine-NH2 (Predicted) |

| Human Liver Microsomes | Data not available | Data not available | To be determined |

| Rat Liver Microsomes | Data not available | Data not available | To be determined |

Note: The data in this table is hypothetical and for illustrative purposes only. Experimental determination is required.

Experimental Protocols for In Vitro Metabolic Stability Assessment

The following protocol provides a detailed methodology for determining the in vitro metabolic stability of this compound in plasma. This protocol can be adapted for other biological matrices such as serum or tissue homogenates.

Objective: To determine the rate of degradation of this compound in human plasma and calculate its in vitro half-life.

Materials:

-

This compound

-

Human plasma (pooled, with anticoagulant, e.g., EDTA or heparin)

-

Phosphate buffered saline (PBS), pH 7.4

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Internal standard (IS) (a structurally similar, stable peptide)

-

Incubator or water bath at 37°C

-

Microcentrifuge

-

HPLC or LC-MS/MS system

Experimental Workflow:

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in an appropriate solvent (e.g., water or PBS).

-

Prepare a working solution by diluting the stock solution in PBS to a final concentration of, for example, 100 µM.

-

Prepare a quenching solution of cold acetonitrile containing the internal standard at a fixed concentration.

-

-

Incubation:

-

Thaw pooled human plasma on ice and centrifuge to remove any cryoprecipitates.

-

In microcentrifuge tubes, pre-incubate the required volume of plasma at 37°C for 5 minutes.

-

Initiate the reaction by adding a small volume of the this compound working solution to the plasma to achieve a final concentration of, for example, 1-10 µM. The final concentration of the organic solvent from the peptide stock should be less than 1%.

-

Incubate the samples at 37°C with gentle shaking.

-

At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

-

-

Reaction Quenching and Sample Preparation:

-

Immediately add the aliquot to a tube containing a defined volume (e.g., 2-3 volumes) of the cold quenching solution (acetonitrile with internal standard).

-

Vortex the mixture vigorously for 30 seconds to precipitate plasma proteins.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.

-

-

Analytical Method:

-

Analyze the samples by a validated HPLC or LC-MS/MS method to quantify the remaining concentration of this compound.

-

The analytical method should be capable of separating this compound from its potential metabolites and the internal standard.

-

A typical reversed-phase HPLC method might use a C18 column with a gradient elution of water and acetonitrile containing 0.1% TFA.

-

For LC-MS/MS, monitor specific parent-to-daughter ion transitions for this compound and the internal standard for accurate quantification.

-

-

Data Analysis:

-

Calculate the peak area ratio of this compound to the internal standard at each time point.

-

Normalize the peak area ratios to the t=0 time point (representing 100% of the initial concentration).

-

Plot the natural logarithm of the percentage of this compound remaining versus time.

-

The slope of the linear regression of this plot will be the first-order degradation rate constant (k).

-

Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k.

-

Conclusion

This technical guide provides a foundational framework for investigating the metabolic stability of this compound. While specific experimental data for this dipeptide amide is currently lacking in the public domain, the proposed metabolic pathways and detailed experimental protocols offer a robust starting point for researchers in the field of drug development. The successful execution of these studies will be crucial in elucidating the pharmacokinetic properties of this compound and informing its potential as a therapeutic agent. It is recommended that researchers perform these experiments to generate specific data for this molecule of interest.

In-depth Technical Guide on the In Vivo Function of Glycyl-Argininamide: An Analysis of Available Scientific Literature

A comprehensive review of publicly available scientific databases and literature reveals a significant scarcity of specific research on the in vivo function of the dipeptide glycyl-argininamide. While the individual amino acid components, glycine and L-arginine, are extensively studied and known to possess a wide range of biological activities, their combination into the specific dipeptide amide, glycyl-argininamide, does not appear to be a prominent subject of investigation.

This technical guide aims to provide a transparent overview of the available information and to address the core requirements of the prompt based on the limited data. However, it is crucial for the intended audience of researchers, scientists, and drug development professionals to recognize that the lack of specific data prevents the creation of a detailed guide with extensive quantitative data, established experimental protocols, and well-defined signaling pathways directly attributable to glycyl-argininamide.

Summary of Findings

Our investigation across multiple scientific search engines and databases yielded the following key points:

-

Limited Direct Research: There is a notable absence of dedicated studies on the physiological or pharmacological effects of glycyl-argininamide in vivo. The compound is occasionally mentioned in chemical or patent literature, but not in the context of functional biological studies.

-

Focus on Constituent Amino Acids: The vast majority of relevant research focuses on the individual roles of glycine and L-arginine.

-

L-arginine is a well-established precursor for the synthesis of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses. It also plays a role in the urea cycle, creatine synthesis, and hormone secretion.

-

Glycine acts as an inhibitory neurotransmitter in the central nervous system and is involved in the synthesis of glutathione, purines, and heme. It has also been shown to have anti-inflammatory and cytoprotective effects.

-

-

Confusion with Related Peptides: Searches for "glycyl-argininamide" can be confounded by results for the more extensively studied tripeptide Arginine-Glycine-Aspartate (RGD) , which is a crucial motif for cell adhesion to the extracellular matrix. It is important to distinguish glycyl-argininamide from this and other related peptides.

-

Hypothetical Functions: Based on the known functions of its constituent amino acids, one could hypothesize potential roles for glycyl-argininamide. For instance, it might act as a carrier for arginine, influence nitric oxide synthase activity, or have neuromodulatory effects. However, without experimental evidence, these remain speculative.

Data Presentation

Due to the lack of quantitative data from in vivo studies on glycyl-argininamide, it is not possible to construct the requested tables summarizing its effects.

Experimental Protocols

Similarly, the absence of published research means there are no established and cited experimental protocols for investigating the in vivo function of glycyl-argininamide. Researchers interested in this molecule would need to adapt and develop novel protocols based on methodologies used for studying other small peptides or its constituent amino acids.

Signaling Pathways and Logical Relationships

Given the speculative nature of glycyl-argininamide's function, any depiction of its signaling pathways would be purely hypothetical. However, to illustrate the type of visualization that would be relevant if data were available, a logical relationship diagram outlining a hypothetical research workflow is provided below.

Caption: A hypothetical workflow for the initial investigation of glycyl-argininamide's in vivo function.

Conclusion and Future Directions

Future research should focus on:

-

Chemical Synthesis and Purification: Establishing a reliable method for synthesizing and purifying high-quality glycyl-argininamide.

-

In Vitro Screening: Conducting a broad range of in vitro assays to identify potential biological targets and activities.

-

In Vivo Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the dipeptide.

-

Exploratory In Vivo Studies: Utilizing relevant animal models to investigate the physiological and pharmacological effects of glycyl-argininamide based on any promising in vitro findings.

Until such foundational research is conducted and published, the scientific community's understanding of glycyl-argininamide's role in biological systems will remain limited.

Theoretical Isoelectric Point of H-Gly-Arg-NH2: A Technical Analysis

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Identification of Ionizable Groups

The first step in determining the pI of a peptide is to identify all functional groups that can ionize within the standard aqueous pH range. The structure of H-Gly-Arg-NH2 contains three potentially ionizable groups:

-

N-terminal α-amino group (Glycine): The amino group at the N-terminus is basic and will be protonated at low pH.

-

Side Chain (Arginine): The guanidinium group in the arginine side chain is strongly basic and remains protonated across a wide pH range.[1][2][3]

-

C-terminal amide (-NH2): Unlike a standard peptide with a C-terminal carboxylic acid, this molecule is amidated. The pKa of an amide N-H proton is approximately 18, meaning it will not deprotonate to form a negative charge under normal aqueous conditions (pH 0-14).[4] Similarly, it is not basic enough to be protonated. Therefore, the C-terminal amide is considered a non-ionizable group in this context.

Based on this analysis, only the N-terminal amino group and the arginine side chain will contribute to the peptide's charge state in the 0-14 pH range.

Quantitative Data: pKa Values of Ionizable Groups

The acid dissociation constant (pKa) for each ionizable group is essential for calculating the peptide's net charge at a given pH. The typical pKa values for the relevant groups are summarized below.

| Ionizable Group | Amino Acid | pKa Value (approx.) | Charge when Protonated | Charge when Deprotonated |

| α-Amino | Glycine (N-terminus) | 9.6[5][6][7] | +1 | 0 |

| Guanidinium | Arginine (Side Chain) | 12.5[5][8][9] | +1 | 0 |

Methodology: pH-Dependent Charge Calculation

The theoretical pI is determined by finding the pH at which the net charge of the molecule is zero. The protocol involves a theoretical titration, calculating the net charge of the peptide across different pH ranges defined by the pKa values.

Step-by-Step Protocol:

-

Establish Initial State (Low pH): At a pH significantly below the lowest pKa (e.g., pH 1), all ionizable groups are considered fully protonated.

-

Calculate Initial Net Charge: Sum the charges of all protonated groups.

-

Titrate Through pKa Values: Sequentially increase the pH. As the pH passes through each pKa value, the corresponding functional group begins to deprotonate.

-

Recalculate Net Charge: For each pH range between consecutive pKa values, determine the charge state of each group and calculate the new net charge of the peptide. A group is primarily protonated if pH < pKa and primarily deprotonated if pH > pKa.

-

Identify the Isoelectric Point: The pI is the pH at which the net charge equals zero. For molecules with both acidic and basic groups, the pI is typically calculated by averaging the two pKa values that bracket the neutral (zwitterionic) species.[10][11]

Application to this compound:

-

At pH < 9.6: Both the N-terminal amino group (pKa 9.6) and the Arginine side chain (pKa 12.5) are protonated.

-

Net Charge = (+1)N-terminus + (+1)Arg = +2

-

-

At pH between 9.6 and 12.5: The N-terminal group is deprotonated (charge 0), while the Arginine side chain remains protonated (charge +1).

-

Net Charge = (0)N-terminus + (+1)Arg = +1

-

-

At pH > 12.5: Both the N-terminal group and the Arginine side chain are deprotonated.

-

Net Charge = (0)N-terminus + (0)Arg = 0

-

Logical Workflow Visualization

Caption: Workflow for charge analysis of this compound.

Conclusion

The dipeptide this compound possesses two basic groups and no acidic group that ionizes in the standard pH range of 0-14. As a result, the peptide carries a net charge of +2 at low pH and transitions to +1 and finally to 0 as the pH increases. Because it can never form a negative charge to balance its positive charges, it does not exist as a zwitterion at any pH. Therefore, this compound does not have a conventional isoelectric point. This analysis underscores the critical importance of considering all functional groups, including terminal modifications, when determining the electrochemical properties of peptides.

References

- 1. Arginine: Its pKa value revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reddit.com [reddit.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.indiana.edu [chem.indiana.edu]

- 5. Amino Acids [vanderbilt.edu]

- 6. Glycine has pKa values of 2.3 and 9.6. Do you expect the pKa valu... | Study Prep in Pearson+ [pearson.com]

- 7. google.com [google.com]

- 8. Star Republic: Guide for Biologists [sciencegateway.org]

- 9. Amino Acids [hackert.cm.utexas.edu]

- 10. Isoelectric Point of a Peptide Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 11. Amino acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Molecular Weight Calculation of H-Gly-Arg-NH2

This guide provides a comprehensive overview of the theoretical calculation and experimental determination of the molecular weight for the dipeptide Glycyl-Argininamide (H-Gly-Arg-NH2). It is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Theoretical Molecular Weight Calculation

The molecular weight of a peptide is derived from the sum of the molecular weights of its constituent amino acid residues, accounting for the loss of water molecules during peptide bond formation and any terminal modifications.

Constituent Components

The peptide this compound is composed of two amino acid residues, Glycine (Gly) and Arginine (Arg), with a C-terminal amide group (-NH2).

| Component | Molecular Formula | Monoisotopic Molecular Weight (Da) |

| Glycine | C₂H₅NO₂ | 75.03203 |

| Arginine | C₆H₁₄N₄O₂ | 174.11168 |

Molecular Formula Derivation

The formation of the dipeptide from its constituent amino acids involves the creation of one peptide bond, which results in the elimination of one molecule of water (H₂O). Furthermore, the C-terminal carboxylic acid group (-OH) is replaced by an amide group (-NH₂).

-

Sum of Amino Acids : C₂H₅NO₂ (Gly) + C₆H₁₄N₄O₂ (Arg) = C₈H₁₉N₅O₄

-

Peptide Bond Formation (-H₂O) : C₈H₁₉N₅O₄ - H₂O = C₈H₁₇N₅O₃

-

C-Terminal Amidation (-OH, +NH₂) : This results in a net change of -O, +N, +H.

-

C₈H₁₇N₅O₃ -> C₈H₁₈N₆O₂

-

Therefore, the final molecular formula for this compound is C₈H₁₈N₆O₂ .

Calculation based on Atomic Weights

The molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula. The standard atomic weights as provided by the International Union of Pure and Applied Chemistry (IUPAC) are used for this calculation.[1][2][3][4]

| Element | Symbol | Count | Standard Atomic Weight ( g/mol )[1][2][3][4][5] | Total Weight ( g/mol ) |

| Carbon | C | 8 | 12.011 | 96.088 |

| Hydrogen | H | 18 | 1.008 | 18.144 |

| Nitrogen | N | 6 | 14.007 | 84.042 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | 230.272 |

The calculated average molecular weight of this compound is 230.272 g/mol .

Calculation Workflow Diagram

The following diagram illustrates the logical steps involved in calculating the molecular weight of the target peptide from its constituent parts.

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

Mass spectrometry (MS) is the primary experimental technique for the accurate determination of a peptide's molecular weight.[6][7] Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing peptides.[7]

Objective

To experimentally verify the molecular weight of synthesized this compound using Liquid Chromatography coupled with Mass Spectrometry (LC-MS) with an ESI source.

Materials and Instrumentation

-

Sample : Purified this compound peptide (lyophilized powder).

-

Solvents : HPLC-grade water, acetonitrile (ACN), and formic acid (FA).

-

Instrumentation :

-

High-Performance Liquid Chromatography (HPLC) system.

-

Mass Spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., Quadrupole or Time-of-Flight analyzer).

-

Methodology

-

Sample Preparation :

-

Prepare a stock solution of the peptide at a concentration of 1 mg/mL in water.

-

Dilute the stock solution to a final concentration of 10-100 µg/mL using the initial mobile phase conditions (e.g., 95% Water/5% ACN with 0.1% FA).

-

The sample concentration should be optimized, as excessively high concentrations can lead to aggregation, while low concentrations may result in a weak signal.[8]

-

-

Liquid Chromatography (LC) Separation :

-

Equilibrate a C18 reverse-phase HPLC column with the initial mobile phase.

-

Inject 5-10 µL of the prepared sample.

-

Elute the peptide using a gradient of ACN in water (both containing 0.1% FA). A typical gradient might run from 5% to 95% ACN over 15-30 minutes. This step separates the target peptide from impurities.

-

-

Mass Spectrometry (MS) Analysis :

-

The eluent from the HPLC is directed into the ESI source of the mass spectrometer.

-

The ESI source ionizes the peptide molecules, typically by adding protons to form multiply charged ions, such as [M+H]⁺, [M+2H]²⁺, etc.

-

Set the mass spectrometer to scan a relevant mass-to-charge (m/z) range (e.g., m/z 100-1000).

-

Acquire the mass spectra across the chromatographic peak corresponding to the this compound peptide.

-

-

Data Analysis :

-

The resulting mass spectrum will show a series of peaks, each corresponding to a different charge state of the peptide.

-

The molecular weight (M) of the peptide can be calculated from the m/z values of these ions. For an ion with charge 'z' and an m/z value 'p', the molecular weight is calculated as M = z(p - m_ion), where m_ion is the mass of the ionizing species (typically a proton, ~1.008 Da).

-

Modern MS software includes deconvolution algorithms that can automatically calculate the neutral molecular weight from the series of charged ions.[9]

-

The experimentally determined mass should be compared to the theoretical calculated mass (230.27 Da for the monoisotopic mass). A high degree of accuracy between the measured and theoretical mass confirms the identity of the peptide.[7]

-

References

- 1. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 2. Nitrogen - Wikipedia [en.wikipedia.org]

- 3. Hydrogen - Wikipedia [en.wikipedia.org]

- 4. Oxygen - Wikipedia [en.wikipedia.org]

- 5. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 6. What Are the Methods for Measuring Peptide Molecular Weight Distribution | MtoZ Biolabs [mtoz-biolabs.com]

- 7. msf.ucsf.edu [msf.ucsf.edu]

- 8. Peptide Molecular Mass Determination Service - Creative Proteomics [creative-proteomics.com]

- 9. lcms.cz [lcms.cz]

Technical Guide: Solubility of H-Gly-Arg-NH2 (Glycyl-Arginine Amide)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of the dipeptide amide H-Gly-Arg-NH2. Due to the limited availability of specific quantitative solubility data in published literature, this guide focuses on the predicted solubility based on its physicochemical properties and provides detailed experimental protocols for determining its solubility in various solvents.

Physicochemical Properties and Predicted Solubility

This compound is a dipeptide composed of glycine and arginine with a C-terminal amide. Its structure plays a critical role in determining its solubility.

-

Amino Acid Composition: Glycine is the smallest amino acid, and its small size generally contributes to good solubility in aqueous solutions.[1] Arginine contains a strongly basic guanidinium group, which is protonated and positively charged at physiological pH, making it very hydrophilic.[1][2]

-

Charge: To estimate the charge of the peptide at neutral pH (around 7), we can assign charges to the ionizable groups:

-

N-terminal α-amino group (+1)

-

Arginine side chain (+1)

-

C-terminal amide (0)

The overall charge of this compound is approximately +2, classifying it as a basic and highly polar peptide.[3][4]

-

-

Peptide Length: As a very short peptide (dipeptide), it is generally expected to be more soluble in aqueous solutions than longer peptides.[3][5][6]

Based on these properties, this compound is predicted to have high solubility in aqueous solvents. For basic peptides, if solubility in neutral water is limited, the use of a slightly acidic buffer can improve dissolution.[4][5][7] While less likely to be necessary, organic solvents such as Dimethyl Sulfoxide (DMSO) are also commonly used for initial solubilization of peptides.[3][6]

Predicted Solubility in Common Laboratory Solvents

While specific quantitative data is not available, the following table summarizes the predicted solubility of this compound based on its chemical properties and general peptide solubility guidelines.

| Solvent | Predicted Solubility | Rationale |

| Water | High | The peptide is short, polar, and carries a significant positive charge, which should facilitate strong interactions with polar water molecules.[3][6] |

| Phosphate-Buffered Saline (PBS) | High | As a common physiological buffer, its pH is well-suited for dissolving charged, hydrophilic peptides. |

| Dilute Acetic Acid (e.g., 10%) | Very High | The acidic environment ensures that the basic groups (N-terminus and arginine side chain) are fully protonated, enhancing solubility. This is a recommended approach for basic peptides that are difficult to dissolve in neutral water.[4][5][8] |

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar molecules, including peptides. It is a common choice for preparing concentrated stock solutions.[3][6][7] |

| Dimethylformamide (DMF) | Moderate to High | Similar to DMSO, DMF is a polar organic solvent that can be used to solubilize peptides.[3][7] |

| Methanol / Ethanol | Moderate to Low | While polar, these alcohols are generally less effective at dissolving highly charged peptides compared to water or DMSO. |

| Acetonitrile (ACN) | Low | Acetonitrile is often used in reverse-phase chromatography but is generally a poor solvent for highly polar and charged peptides on its own.[3][8] |

Experimental Protocol for Solubility Determination

This section provides a detailed methodology for determining the solubility of this compound.

Materials and Equipment

-

This compound (lyophilized powder)

-

Solvents: Deionized water, PBS (pH 7.4), 10% acetic acid in water, DMSO, DMF

-

Microcentrifuge tubes

-

Vortex mixer

-

Bath sonicator

-

Microcentrifuge

-

Analytical balance

-

pH meter

Step-by-Step Procedure

-

Preparation: Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

-

Initial Qualitative Test:

-

Weigh a small, known amount of the peptide (e.g., 1 mg) into a microcentrifuge tube.

-

Add a small, measured volume of the primary solvent (e.g., 100 µL of deionized water) to the tube.

-

Vortex the tube for 30-60 seconds.

-

Visually inspect the solution. A clear solution indicates that the peptide is soluble at that concentration. If the solution is cloudy or contains visible particles, the peptide is not fully dissolved.

-

-

Aiding Solubilization:

-

Sequential Solvent Testing:

-

If the peptide remains insoluble in water, use a new 1 mg aliquot and repeat the process with 10% acetic acid.

-

For organic solvents, repeat the process with DMSO or DMF. When using organic solvents, it is common to first create a concentrated stock solution and then dilute it with an aqueous buffer.[3][6]

-

-

Confirmation of Dissolution:

-

Quantitative Determination (Gravimetric Method):

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent.

-

Stir the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Centrifuge the solution to pellet the excess, undissolved peptide.

-

Carefully transfer a known volume of the clear supernatant to a pre-weighed container.

-

Evaporate the solvent completely under vacuum.

-

Weigh the container with the dried peptide residue. The difference in weight will give the mass of the dissolved peptide, from which the solubility (e.g., in mg/mL) can be calculated.

-

Visualizations

Experimental Workflow for Solubility Testing

References

- 1. Amino acid - Wikipedia [en.wikipedia.org]

- 2. Amino Acids: Functions, Structure and Types | Technology Networks [technologynetworks.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. shop.bachem.com [shop.bachem.com]

- 5. glpbio.com [glpbio.com]

- 6. H-Gly-Pro-Arg-Pro-Pro-Glu-Arg-His-Gln-Ser-NH2 peptide [novoprolabs.com]

- 7. Biodegradable arginine-based poly(ether ester amide)s as a non-viral DNA delivery vector and their structure–function study - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Gly-Arg | C8H17N5O3 | CID 6426706 - PubChem [pubchem.ncbi.nlm.nih.gov]

Potential Physiological Effects of H-Gly-Arg-NH2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential physiological effects of the dipeptide amide H-Gly-Arg-NH2. While direct experimental data on this specific molecule is limited, this document synthesizes information from related compounds, specifically short arginine-containing peptides and the constituent amino acids, glycine and L-arginine, to extrapolate potential biological activities and mechanisms of action. This guide provides a framework for future research by outlining potential therapeutic areas, proposing hypothetical signaling pathways, and detailing experimental protocols for synthesis and biological evaluation. The information presented herein is intended to serve as a foundation for researchers and drug development professionals interested in the potential of novel short-chain peptides.

Introduction

Short-chain peptides are emerging as a significant class of signaling molecules with diverse physiological roles. Their small size can offer advantages in terms of synthesis, stability, and tissue penetration. The dipeptide amide this compound, composed of glycine and a C-terminally amidated arginine, possesses structural features that suggest potential bioactivity. The guanidinium group of arginine is a key contributor to the biological activity of many cationic peptides, while the glycine residue provides conformational flexibility. The C-terminal amidation is a common feature in bioactive peptides, often enhancing stability and receptor affinity.

This document will explore the hypothetical physiological effects of this compound based on the known functions of related molecules.

Potential Physiological Effects and Therapeutic Areas

Based on the biological activities of arginine-containing peptides and the individual amino acids, this compound may exhibit a range of physiological effects. These are summarized in the table below. It is crucial to note that these are potential effects that require experimental validation.

| Potential Physiological Effect | Proposed Mechanism of Action | Potential Therapeutic Area | Supporting Evidence from Related Molecules |

| Neuromodulation/Neuroprotection | Modulation of N-methyl-D-aspartate (NMDA) receptor activity. | Neurodegenerative diseases, Ischemic stroke | Cationic arginine-rich peptides, including the dipeptide RR-NH2, have demonstrated the ability to block NMDA receptor activity[1]. The tripeptide Gly-Pro-Arg has shown neuroprotective effects against amyloid beta-peptide toxicity[2]. |

| Cardiovascular Regulation | Precursor to nitric oxide (NO) via nitric oxide synthase (NOS), potentially leading to vasodilation.[3][4][5] | Hypertension, Endothelial dysfunction | L-arginine is a well-known substrate for NOS, and its supplementation can improve cardiovascular health.[3][4][5][6] Glycine has also been shown to have protective effects on cardiovascular health[7][8]. |

| Enhanced Nutrient Uptake | Activation of nutrient sensing pathways, such as the mTOR signaling pathway. | Metabolic disorders, Malnutrition | The dipeptide Arg-Arg has been shown to increase the uptake of amino acids and activate the mTOR signaling pathway in bovine mammary epithelial cells[9][10]. |

| Antimicrobial Activity | Disruption of microbial cell membranes due to the cationic nature of arginine. | Infectious diseases | Short, arginine-rich peptides are known to possess antimicrobial properties[11]. |

Table 1: Summary of Potential Physiological Effects of this compound

Proposed Signaling Pathways

To visualize the potential mechanisms of action of this compound, two hypothetical signaling pathways are presented below using the DOT language for Graphviz.

Neuromodulatory Pathway via NMDA Receptor Inhibition

This diagram illustrates a potential mechanism for the neuroprotective effects of this compound, where it may act as an antagonist at the NMDA receptor, preventing excitotoxicity.

Caption: Potential NMDA receptor inhibitory pathway of this compound.

mTOR Pathway Activation for Enhanced Nutrient Uptake

This diagram illustrates a hypothetical pathway where this compound could activate the mTOR signaling cascade, leading to increased protein synthesis and nutrient transport, based on findings for the Arg-Arg dipeptide[9][10].

Caption: Hypothetical mTOR signaling activation by this compound.

Experimental Protocols

To investigate the potential physiological effects of this compound, a systematic experimental approach is required. This section outlines key experimental protocols for its synthesis, purification, and biological evaluation.

Peptide Synthesis and Purification

A general workflow for the synthesis and characterization of this compound is depicted below.

Caption: Experimental workflow for this compound synthesis and testing.

4.1.1. Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

-

Resin: Rink Amide resin is suitable for the synthesis of C-terminally amidated peptides.

-

Amino Acid Derivatives: Fmoc-Arg(Pbf)-OH and Fmoc-Gly-OH are used.

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).

-

Fmoc Deprotection: 20% piperidine in DMF (N,N-dimethylformamide).

-

Procedure:

-

Swell the Rink Amide resin in DMF.

-

Remove the Fmoc protecting group from the resin with 20% piperidine in DMF.

-

Couple Fmoc-Arg(Pbf)-OH to the deprotected resin using HBTU/DIPEA in DMF.

-

Wash the resin thoroughly with DMF.

-

Remove the Fmoc group from the arginine residue.

-

Couple Fmoc-Gly-OH to the deprotected arginine residue.

-

Wash the resin and remove the final Fmoc group.

-

4.1.2. Cleavage and Deprotection

-

Cleavage Cocktail: A mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v) is used to cleave the peptide from the resin and remove the Pbf side-chain protecting group from arginine.

-

Procedure:

-

Wash the peptide-resin with dichloromethane (DCM) and dry it.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter to separate the resin and precipitate the crude peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

-

4.1.3. Purification and Characterization

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

-

Characterization: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).

In Vitro Biological Assays

A variety of in vitro assays can be employed to screen for the biological activity of this compound.

| Assay Type | Objective | Methodology |

| NMDA Receptor Binding Assay | To determine if this compound binds to the NMDA receptor. | Competitive binding assay using a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801) in rat brain membrane preparations. |

| Calcium Imaging Assay | To assess the functional effect on NMDA receptor activity. | Measure changes in intracellular calcium concentration in primary neuronal cultures in response to NMDA stimulation in the presence and absence of this compound using a fluorescent calcium indicator (e.g., Fura-2 AM). |

| Nitric Oxide Production Assay | To determine if this compound can stimulate NO production. | Measure nitrite/nitrate levels (stable metabolites of NO) in the supernatant of cultured endothelial cells (e.g., HUVECs) treated with this compound using the Griess reagent. |

| mTOR Pathway Activation Assay | To investigate the effect on the mTOR signaling pathway. | Western blot analysis of key phosphorylated proteins in the mTOR pathway (e.g., p-mTOR, p-p70S6K) in cell lysates (e.g., from muscle or epithelial cells) treated with this compound. |

| Amino Acid Uptake Assay | To measure the effect on nutrient transport. | Quantify the uptake of radiolabeled amino acids (e.g., [³H]Leucine) into cells in the presence and absence of this compound. |

| Antimicrobial Susceptibility Testing | To evaluate antimicrobial activity. | Determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria (e.g., E. coli, S. aureus) using broth microdilution methods. |

Table 2: In Vitro Assays for Biological Activity of this compound

Conclusion

This compound is a simple dipeptide amide with the potential for diverse physiological effects, including neuromodulation, cardiovascular regulation, and enhancement of nutrient uptake. This technical guide provides a comprehensive, albeit speculative, overview of these potential activities, grounded in the known functions of its constituent amino acids and related short arginine-containing peptides. The proposed signaling pathways and detailed experimental protocols offer a clear roadmap for future research to elucidate the true biological role and therapeutic potential of this novel molecule. Rigorous experimental validation is now required to move from hypothetical effects to established biological functions.

References

- 1. Frontiers | Cationic Arginine-Rich Peptides (CARPs): A Novel Class of Neuroprotective Agents With a Multimodal Mechanism of Action [frontiersin.org]

- 2. A three amino acid peptide, Gly-Pro-Arg, protects and rescues cell death induced by amyloid beta-peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amino Acids: Functions, Structure and Types | Technology Networks [technologynetworks.com]

- 4. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Arginine and nitric oxide synthase: regulatory mechanisms and cardiovascular aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of treatment with SGLT-2 inhibitors on arginine-related cardiovascular and renal biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimicrobial activity of short arginine- and tryptophan-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

H-Gly-Arg-NH2 as a Potential Signaling Molecule: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Short peptides are increasingly recognized as important signaling molecules in a variety of physiological processes. This technical guide explores the potential of the dipeptide H-Gly-Arg-NH2 to act as a signaling molecule. While specific receptors and downstream signaling pathways for this compound have not been extensively characterized in the literature, its constituent amino acids, glycine and arginine, are both known to play significant roles in cellular signaling. This document provides a comprehensive overview of the physicochemical properties of this compound, explores potential signaling mechanisms, details relevant experimental protocols to investigate its biological activity, and presents visualizations of hypothetical signaling pathways and experimental workflows.

Introduction

This compound is a dipeptide amide composed of glycine and arginine. Glycine is the simplest amino acid and is known to function as an inhibitory neurotransmitter in the central nervous system, primarily by activating glycine receptors (GlyRs), which are ligand-gated chloride channels.[1] Arginine is a semi-essential amino acid that is a precursor for the synthesis of nitric oxide (NO), a critical signaling molecule in the cardiovascular, nervous, and immune systems.[2] The C-terminal amidation of the peptide suggests that it may be a product of the peptidylglycine alpha-amidating monooxygenase (PAM) enzyme, a key enzyme in the biosynthesis of many peptide hormones and neurotransmitters. This modification often enhances the biological activity and stability of peptides.

Given the biological significance of its constituent amino acids and its structural features, it is plausible that this compound functions as a signaling molecule. This guide will delve into the potential mechanisms by which this dipeptide could exert its effects and provide the necessary tools for researchers to investigate its function.

Physicochemical Properties of this compound

The signaling potential of a molecule is intrinsically linked to its physicochemical properties. The structure of this compound imparts specific characteristics that would govern its interaction with biological targets.

| Property | Value/Description | Reference |

| Molecular Formula | C8H18N6O2 | PubChem |

| Molecular Weight | 230.27 g/mol | PubChem |

| Structure | Glycine linked to Arginine with a C-terminal amide | - |

| Charge at Physiological pH (7.4) | +1 (due to the guanidinium group of Arginine) | General Amino Acid Properties |

| Hydrogen Bond Donors | 6 | PubChem |

| Hydrogen Bond Acceptors | 4 | PubChem |

| Solubility | Predicted to be highly soluble in water | - |

The positive charge of the arginine side chain at physiological pH is a key feature, suggesting potential interactions with negatively charged residues on receptor proteins or other biological macromolecules.

Potential Signaling Mechanisms

The biological activity of this compound could be mediated through several mechanisms, including direct receptor binding or modulation of enzyme activity.

Receptor-Mediated Signaling

The charged and polar nature of this compound makes it a candidate ligand for cell surface receptors, such as G-protein coupled receptors (GPCRs) or ligand-gated ion channels.

-

G-Protein Coupled Receptors (GPCRs): Many GPCRs that bind small, charged ligands like biogenic amines have binding pockets containing acidic residues (aspartate, glutamate) that could form salt bridges with the guanidinium group of arginine. Activation of such a receptor could lead to the activation of various downstream signaling cascades.

-

Ligand-Gated Ion Channels: Given that glycine itself is a ligand for an ion channel, this compound could potentially modulate the activity of glycine receptors or other related ion channels. It might act as an agonist, antagonist, or an allosteric modulator.

Hypothetical GPCR Signaling Pathway for this compound

Caption: Hypothetical GPCR signaling cascade initiated by this compound binding.

Experimental Protocols for Investigating this compound Signaling

To elucidate the signaling properties of this compound, a systematic experimental approach is required. Below are detailed protocols for key experiments.

Radioligand Binding Assay to Identify Receptor Interactions

This protocol describes a method to determine if this compound binds to a specific receptor of interest or to screen for its binding to a panel of receptors.

Objective: To measure the binding of a radiolabeled ligand to a receptor in the presence and absence of this compound.

Materials:

-

Cell membranes expressing the receptor of interest.

-

Radiolabeled ligand (e.g., [3H]-ligand) specific for the receptor.

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Non-specific binding control (a high concentration of a known unlabeled ligand).

-

Glass fiber filters.

-

Scintillation cocktail and scintillation counter.

Protocol:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add in the following order:

-

Binding buffer.

-

This compound at various concentrations (for competition binding) or buffer (for total binding).

-

Non-specific binding control (for non-specific binding wells).

-

Radiolabeled ligand at a concentration near its Kd.

-

Cell membranes (typically 10-50 µg of protein per well).

-

-

Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

-

Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the this compound concentration to determine the IC50.

cAMP Second Messenger Assay

This protocol is designed to determine if this compound can activate a Gs or Gi-coupled GPCR, leading to a change in intracellular cyclic AMP (cAMP) levels.

Objective: To measure changes in intracellular cAMP levels in response to this compound treatment.

Materials:

-

Cells expressing the putative receptor of interest.

-

This compound.

-

Forskolin (a direct activator of adenylyl cyclase, used as a positive control and to potentiate Gi-mediated inhibition).

-

IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

-

cAMP assay kit (e.g., ELISA or HTRF-based).

-

Cell lysis buffer.

Protocol:

-

Plate cells in a 96-well plate and grow to confluence.

-

Wash the cells with serum-free medium.

-

Pre-treat the cells with IBMX for 10-15 minutes.

-

For Gs-coupled receptor testing, add this compound at various concentrations.

-

For Gi-coupled receptor testing, add forskolin followed by this compound at various concentrations.

-

Incubate for 15-30 minutes at 37°C.

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the cAMP concentration in the cell lysates using the assay kit.

-

Plot the cAMP concentration as a function of the this compound concentration to determine the EC50 or IC50.

Experimental Workflow for Characterizing this compound Activity

Caption: A logical workflow for the experimental characterization of this compound.

Synthesis of this compound

This compound can be synthesized using standard solid-phase peptide synthesis (SPPS) methods.

Solid-Phase Synthesis Workflow

Caption: A simplified workflow for the solid-phase synthesis of this compound.

Conclusion and Future Directions

While the direct signaling role of this compound is yet to be fully elucidated, its chemical structure and the biological importance of its constituent amino acids strongly suggest that it may possess biological activity. The positively charged arginine residue makes it a prime candidate for interacting with receptors that have acidic binding pockets.

Future research should focus on screening this compound against a broad panel of GPCRs and ion channels to identify potential binding partners. Should a receptor be identified, subsequent studies should aim to characterize the downstream signaling pathways and the physiological consequences of receptor activation. Furthermore, investigating the endogenous presence and regulation of this compound in various tissues will be crucial to understanding its physiological relevance. The experimental frameworks provided in this guide offer a robust starting point for researchers to unravel the potential signaling functions of this intriguing dipeptide.

References

Enzymatic Cleavage of H-Gly-Arg-NH2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic cleavage of the dipeptide amide H-Gly-Arg-NH2. The document details the primary enzymes involved, experimental protocols for activity assays, and the biological significance of this cleavage, with a focus on providing actionable information for research and development.

Introduction

This compound is a dipeptide amide that serves as a substrate for several classes of proteases. The cleavage of the peptide bond between Glycine and Arginine is a critical reaction in various physiological processes and is a key area of study in drug discovery and development. Understanding the kinetics and mechanisms of this enzymatic cleavage is fundamental for designing specific inhibitors and developing novel therapeutic agents. This guide focuses primarily on Cathepsin C, a key enzyme responsible for this cleavage, with additional information on other relevant proteases.

Primary Cleaving Enzymes

The primary enzyme identified for the cleavage of this compound is Cathepsin C . Additionally, other proteases with specificity for arginine residues, such as Thrombin and Endoproteinase Arg-C , are also capable of cleaving this substrate.

Cathepsin C (Dipeptidyl Peptidase I)

Cathepsin C (EC 3.4.14.1), also known as Dipeptidyl Peptidase I (DPPI), is a lysosomal cysteine protease that sequentially removes dipeptides from the N-terminus of protein and peptide substrates. This compound is a known substrate for bovine spleen Cathepsin C.[1] The enzyme plays a crucial role in the activation of serine proteases in immune cells.[2][3]

Thrombin

Endoproteinase Arg-C

Endoproteinase Arg-C (EC 3.4.21.4) is a serine protease that specifically hydrolyzes peptide bonds at the carboxyl side of arginine residues.[6][7][8] It is a valuable tool in protein sequencing and peptide mapping due to its high specificity.

Quantitative Data on Enzymatic Cleavage

While specific kinetic parameters (Km and kcat) for the cleavage of this compound by Cathepsin C, Thrombin, or Arg-C are not extensively reported in the literature, data for analogous substrates provide valuable insights into the enzymatic activity. The following tables summarize available quantitative data for these enzymes with similar substrates.

Table 1: Kinetic Parameters of Cathepsin C with Various Substrates

| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Enzyme Source | Reference |

| Gly-Phe-p-nitroanilide | - | - | - | Human | [9] |

| Z-Arg-Arg-7-amido-4-methylcoumarin | 0.39 | - | - | - | [10] |

| H-Gly-Arg-AMC | 10 µM (Concentration used) | - | - | Human Recombinant | [11] |

Table 2: Kinetic Parameters of Thrombin with Various Substrates

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Enzyme Source | Reference |

| Various peptide p-nitroanilides | - | - | 3.3 x 10¹ to 1.1 x 10⁸ | Bovine α-thrombin | [4] |

| H-D-Phe-Pip-Arg-pNA (S-2238) | 3.65 ± 0.3 | 15.17 ± 0.18 (Vmax µM/min) | - | Bovine α-thrombin | [12] |

| Cbz-Gly-Gly-Arg-AMC | - | - | - | - | [13] |

| H-Gly-Gly-Arg-AMC | Improved solubility and kinetics over Cbz-GGR-AMC | - | - | - | [13] |

Table 3: General Properties of Endoproteinase Arg-C

| Property | Value | Reference |

| Optimal pH | 7.6 - 7.9 | [7][14] |

| Activators | Dithiothreitol (DTT), Cysteine, CaCl₂ | [14] |

| Inhibitors | Oxidizing agents, sulfhydryl reactants, Co²⁺, Cu²⁺, Cd²⁺, heavy metal ions, TLCK | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the enzymatic cleavage of this compound.

Cathepsin C Activity Assay (Adapted from Colorimetric Method)

This protocol is adapted from a colorimetric assay for Cathepsin C using a dipeptide amide substrate.

Materials:

-

Cathepsin C enzyme solution (e.g., from bovine spleen)

-

This compound substrate solution (e.g., 250 mM in deionized water, pH adjusted to 6.8 at 37°C)

-

Hydroxylamine HCl Buffer (2 M, pH 6.8 at 37°C)

-

2-Mercaptoethylamine (2-MEA) solution (125 mM in deionized water, pH adjusted to 6.8 at 37°C)

-

Trichloroacetic Acid (TCA) solution (20% v/v)

-

Ferric Chloride Reagent (Acidic)

-

Spectrophotometer capable of reading at 510 nm

Procedure:

-

Prepare a reaction mixture containing:

-

100 µL 2 M Hydroxylamine HCl Buffer

-

100 µL 250 mM this compound solution

-

100 µL 125 mM 2-MEA solution

-

-

Equilibrate the reaction mixture to 37°C.

-

Initiate the reaction by adding 200 µL of pre-warmed Cathepsin C enzyme solution (containing 1.5 - 3.0 units/mL).

-

For the blank, add the enzyme solution after the stopping reagent.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding 500 µL of 20% TCA solution.

-

Centrifuge to pellet any precipitate.

-

To 500 µL of the supernatant, add 500 µL of Acidic Ferric Chloride Reagent.

-

Read the absorbance at 510 nm.

-

Determine the amount of hydroxamic acid formed by comparing with a standard curve of a known hydroxamate.

Final Assay Concentration (in a 0.5 mL reaction mix): 400 mM hydroxylamine, 50 mM this compound, 25 mM 2-mercaptoethylamine, and 0.15 - 0.30 units of Cathepsin C.

Fluorometric Cathepsin C Activity Assay using H-Gly-Arg-AMC

A more sensitive method involves using a fluorogenic substrate like H-Gly-Arg-AMC.[11]

Materials:

-

Human Recombinant Cathepsin C

-

H-Gly-Arg-AMC substrate (10 mM stock in DMSO)

-

Assay Buffer: 25 mM MES, 5 mM DTT, pH 6.0

-

Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

-

Dilute the Cathepsin C enzyme to a working concentration (e.g., 0.05 ng/µL) in Assay Buffer.

-

Dilute the H-Gly-Arg-AMC substrate to a working concentration (e.g., 20 µM) in Assay Buffer.

-

In a microplate well, add 50 µL of the diluted enzyme solution.

-

Initiate the reaction by adding 50 µL of the diluted substrate solution.

-

Include a substrate blank containing 50 µL of Assay Buffer and 50 µL of the diluted substrate.

-

Immediately read the fluorescence in kinetic mode for a set period (e.g., 5-15 minutes) at 37°C.

-

The rate of increase in fluorescence is proportional to the enzyme activity.

Thrombin Activity Assay (General Protocol)

This protocol provides a general framework for assessing thrombin activity.

Materials:

-

Thrombin enzyme solution

-

This compound substrate solution

-

Thrombin cleavage buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 2.5 mM CaCl₂

-

Method for detecting cleavage products (e.g., HPLC)

Procedure:

-

Prepare a reaction mixture containing the this compound substrate in thrombin cleavage buffer.

-

Equilibrate the mixture to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the thrombin enzyme solution.

-

Incubate for various time points.

-

Stop the reaction (e.g., by adding a strong acid like TFA or by heat inactivation).

-

Analyze the reaction mixture for the presence of cleavage products using HPLC or mass spectrometry.

Endoproteinase Arg-C Digestion Protocol

This is a general protocol for protein or peptide digestion using Endoproteinase Arg-C.[6]

Materials:

-

Endoproteinase Arg-C, Sequencing Grade

-

Substrate (this compound)

-

Digestion Buffer: 100 mM NH₄HCO₃, pH 8.5, or 100 mM Tris-HCl, pH 8.5

-

DTT (required for full activity)

-

Method for detecting cleavage products (e.g., HPLC or mass spectrometry)

Procedure:

-

Dissolve the this compound substrate in the digestion buffer.

-

Add DTT to a final concentration of >2 mM.

-

Add Endoproteinase Arg-C to the substrate solution at a recommended enzyme-to-substrate ratio (e.g., 1:20 to 1:100 w/w).

-

Incubate the reaction at 37°C for 2 to 18 hours.

-

Stop the reaction (e.g., by acidification).

-

Analyze the cleavage products by HPLC or mass spectrometry.

HPLC Analysis of Cleavage Products

This method provides a general guideline for the separation and quantification of this compound and its cleavage products.

System:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

Procedure:

-

Inject the reaction mixture onto the C18 column.

-

Elute the components using a gradient of Mobile Phase B (e.g., 0-60% over 30 minutes).

-

Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 220 nm).

-

Identify the peaks corresponding to this compound, Glycine, and Argininamide by comparing their retention times with those of known standards.

-

Quantify the amount of substrate consumed and product formed by integrating the peak areas.

Signaling Pathways and Biological Relevance

The enzymatic cleavage of dipeptides, particularly by Dipeptidyl Peptidase I (Cathepsin C), is a critical step in the activation of various serine proteases within immune cells. This activation cascade is a key component of the innate and adaptive immune responses.

Activation of Granzymes in Cytotoxic T Lymphocytes and NK Cells

Dipeptidyl Peptidase I is essential for the processing and activation of granzymes A and B in cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells.[2][3] These granzymes are crucial for inducing apoptosis in target cells, such as virus-infected cells or tumor cells. The cleavage of an N-terminal dipeptide from the inactive pro-granzyme by DPPI leads to the formation of the active enzyme.

Caption: Activation of Granzymes by Dipeptidyl Peptidase I (Cathepsin C).

Experimental Workflow for Studying Enzymatic Cleavage

The following workflow outlines the general steps for investigating the enzymatic cleavage of this compound.

Caption: General workflow for studying the enzymatic cleavage of this compound.

Conclusion